molecular formula C23H26N6O3S B2382035 4-ethyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189943-34-7

4-ethyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2382035
CAS No.: 1189943-34-7
M. Wt: 466.56
InChI Key: ATVVEFDRHJCWDG-UHFFFAOYSA-N
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Description

This compound belongs to the thieno-triazolopyrimidine class, characterized by a fused bicyclic core comprising a thiophene ring and a triazolopyrimidine moiety. The structure features a 4-ethyl substituent at the pyrimidinone position and a 3-oxopropyl linker connected to a 4-(3-methoxyphenyl)piperazine group. This design combines structural elements known for modulating receptor binding and pharmacokinetic properties, particularly in central nervous system (CNS) and oncology targets. The 3-methoxyphenyl-piperazine moiety is hypothesized to enhance affinity for serotonin and dopamine receptors, while the thieno-triazolopyrimidine core contributes to metabolic stability .

Properties

IUPAC Name

8-ethyl-12-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3S/c1-3-28-22(31)21-18(9-14-33-21)29-19(24-25-23(28)29)7-8-20(30)27-12-10-26(11-13-27)16-5-4-6-17(15-16)32-2/h4-6,9,14-15H,3,7-8,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVVEFDRHJCWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-ethyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula of the compound is C24H30N6O3SC_{24}H_{30}N_{6}O_{3}S, and it features a thieno-triazolo-pyrimidine scaffold which is known for diverse biological activities.

Biological Activity Overview

Research indicates that this compound demonstrates a range of biological activities including:

  • Anticancer Properties : It has shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Effects : The compound exhibits activity against various bacterial strains.
  • Central Nervous System Effects : It may influence neurotransmitter systems due to the piperazine moiety.

Anticancer Activity

Several studies have investigated the anticancer potential of similar compounds with triazole and pyrimidine rings. For instance:

  • In vitro studies demonstrated that derivatives of triazolo-pyrimidines can inhibit cell growth in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves induction of apoptosis and cell cycle arrest at the G2/M phase .
CompoundCancer Cell LineIC50 (µM)
Compound AA549 (lung)0.51
Compound BMDA-MB 231 (breast)0.63

These findings suggest that the structural components of our compound may similarly confer anticancer properties.

Antimicrobial Activity

The thieno-triazole derivatives have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:

  • Testing against Staphylococcus aureus showed promising results with minimum inhibitory concentrations (MIC) indicating effective inhibition .
MicroorganismMIC (µg/mL)
Staphylococcus aureus15.62
Escherichia coli31.25

Central Nervous System Effects

The piperazine structure in the compound suggests potential interactions with serotonin receptors:

  • Serotonin Receptor Modulation : Compounds containing piperazine rings have been shown to act as agonists or antagonists at various serotonin receptor subtypes, influencing mood and anxiety .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer metabolism.
  • DNA Interaction : The triazole ring may intercalate with DNA, disrupting replication and transcription processes.
  • Receptor Binding : The piperazine moiety likely interacts with neurotransmitter receptors, leading to altered signaling pathways.

Case Studies

Recent case studies highlighted the efficacy of similar compounds in clinical settings:

  • A study on a related thieno-triazole derivative showed significant tumor reduction in animal models when administered at specific dosages .

Scientific Research Applications

Neuropharmacology

Research indicates that compounds with similar structures to 4-ethyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one exhibit significant neuroprotective effects. The piperazine moiety is known to interact with various neurotransmitter receptors, suggesting that this compound may modulate dopaminergic and serotonergic pathways, making it a candidate for treating neurological disorders such as depression and anxiety.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored through in vitro studies. Similar derivatives have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.

Antitumor Properties

Preliminary studies suggest that compounds containing triazole and pyrimidine rings can exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis or cell cycle arrest in tumor cells.

Table 1: Summary of Biological Activities

Activity Description Reference
NeuropharmacologicalModulation of neurotransmitter systems
Anti-inflammatoryInhibition of COX enzymes
AntitumorInduction of apoptosis in cancer cells

Case Study 1: Neuroprotective Effects

A study published in Pharmaceuticals evaluated a series of compounds structurally related to This compound for their neuroprotective properties. Results indicated that these compounds significantly reduced oxidative stress markers in neuronal cell cultures.

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation focused on anti-inflammatory mechanisms, researchers synthesized derivatives and assessed their ability to inhibit COX enzymes. The findings demonstrated that certain derivatives effectively reduced inflammation in animal models by decreasing prostaglandin levels.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, synthetic routes, and implied bioactivity.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Core Structure Potential Bioactivity Insights Reference
4-ethyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 4-ethyl, 3-oxopropyl linker, 4-(3-methoxyphenyl)piperazine Thieno-triazolopyrimidine Serotonin/dopamine receptor modulation
4-butyl-1-{3-oxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 4-butyl, 3-oxopropyl linker, 4-(2-pyrimidinyl)piperazine Thieno-triazolopyrimidine Kinase inhibition (implied from pyrimidine substituent)
7-Phenyl-6-methyl-1-(4-tolyl)-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one-3-ethylcarboxylate 3-ethylcarboxylate, 4-tolyl, 7-phenyl Thieno-triazolopyrimidine Anticancer (via topoisomerase inhibition)
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., compounds 6, 8) Varied aryl/alkyl groups at pyrazole and triazole positions Pyrazolo-triazolopyrimidine Antiviral/antiproliferative activity

Key Findings

Substituent Impact on Receptor Binding The 3-methoxyphenyl-piperazine group in the target compound distinguishes it from analogs like the 4-butyl derivative (), which has a 2-pyrimidinyl-piperazine. The methoxy group enhances lipophilicity and may improve blood-brain barrier penetration, whereas pyrimidinyl substituents favor kinase interaction .

Core Structure Variations Compounds with pyrazolo-triazolopyrimidine cores () exhibit distinct isomerization behaviors (e.g., pyrazolo[4,3-e] vs. pyrazolo[1,5-c] derivatives), which alter binding conformations and selectivity profiles . The thieno[2,3-e] fusion in the target compound (vs. thieno[2,3-d] in ) modifies π-π stacking interactions, critical for DNA intercalation or enzyme inhibition .

Synthetic Challenges and Innovations The synthesis of thieno-triazolopyrimidines often involves enaminone intermediates () and selective hydrazinolysis (). The target compound’s 3-oxopropyl-piperazine linker requires precise coupling to avoid side reactions . Isomerization observed in pyrazolo-triazolopyrimidines () underscores the need for controlled reaction conditions to maintain structural fidelity.

The 3-methoxyphenyl-piperazine group aligns with serotonin receptor ligands (e.g., atypical antipsychotics) . Natural compound-inspired derivatives () highlight the role of plant-derived motifs in enhancing bioavailability, a feature absent in synthetic thieno-triazolopyrimidines.

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